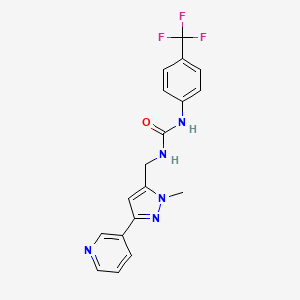![molecular formula C7H7NO4S B2716674 5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid CAS No. 1155571-96-2](/img/structure/B2716674.png)
5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1155571-96-2 . It has a molecular weight of 201.2 . The IUPAC name for this compound is 5-[(methoxycarbonyl)amino]-2-thiophenecarboxylic acid .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7NO4S/c1-12-7(11)8-5-3-2-4(13-5)6(9)10/h2-3H,1H3,(H,8,11)(H,9,10) . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It should be stored in a refrigerator .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques and Antimicrobial Activity The synthesis of 5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid derivatives has been explored through various chemical routes, demonstrating their potential in antimicrobial applications. One study highlights the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone through Gewald synthesis. These compounds were evaluated for their in vitro antimicrobial activity, with several derivatives showing excellent activity compared to other synthesized compounds (Puthran et al., 2019).
Mass Spectra Analysis The mass spectra of substituted thiophene-2-carboxylic acids, including those with methoxycarbonyl amino groups, have been reported, offering insights into their structural differentiation and the effects of various substituents on their fragmentation patterns (Fisichella et al., 1982).
Biomedical Research Applications
Antiproliferative and Tumor Cell Selectivity Research into thiophene derivatives, including those with methoxycarbonyl amino functionalities, has shown pronounced anti-proliferative activity and tumor cell selectivity. Compounds have been identified that preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, with significant selectivity and potential therapeutic benefits (Thomas et al., 2017).
Chemical Reactions and Synthetic Applications
Rhodium(III)-Catalyzed Decarboxylative C-H Arylation The use of carboxylic acid as a traceless directing group for the rhodium(III)-catalyzed decarboxylative C-H arylation of thiophenes, including those substituted with methoxycarbonyl, has been explored. This method facilitates the synthesis of biaryl scaffolds with diverse substitution patterns through a straightforward access, indicating the versatility of thiophene-2-carboxylic acid derivatives in synthetic chemistry (Zhang et al., 2015).
Orientations Futures
The future directions for “5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid” and other thiophene derivatives are promising. They have been the focus of a growing number of scientists as a potential class of biologically active compounds . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propriétés
IUPAC Name |
5-(methoxycarbonylamino)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-12-7(11)8-5-3-2-4(13-5)6(9)10/h2-3H,1H3,(H,8,11)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYFKWNTMPJECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(S1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
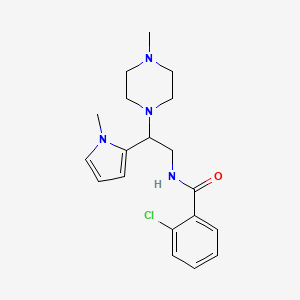
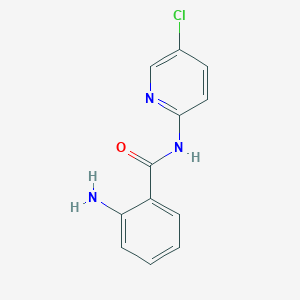
![4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2716594.png)
![N-(3-chlorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2716595.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2716596.png)
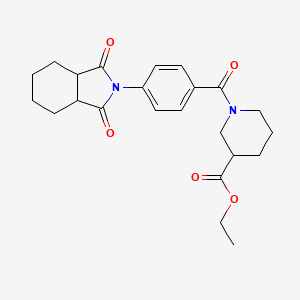
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]sulfamoyl fluoride](/img/structure/B2716600.png)
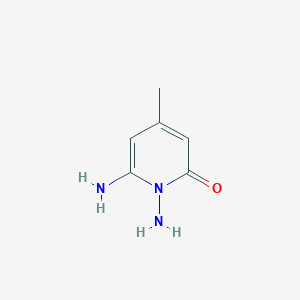
![5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2716604.png)
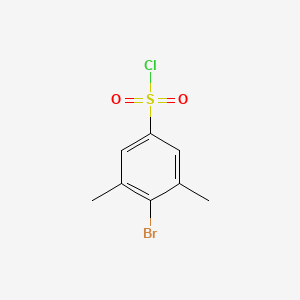
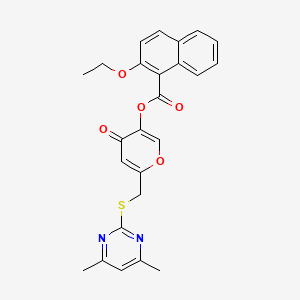

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2716612.png)
